3-Methyl-1-(2-methylphenyl)butan-1-one
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Overview
Description
3-Methyl-1-(2-methylphenyl)butan-1-one: is an organic compound with the molecular formula C12H16O . It is also known by its IUPAC name, 3-methyl-1-(2-methylphenyl)-1-butanone . This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. It is commonly used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(2-methylphenyl)butan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through distillation or recrystallization to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-(2-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives
Reduction: Alcohols
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
Chemistry: 3-Methyl-1-(2-methylphenyl)butan-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound may be used as a reference standard or a reagent in biochemical assays. Its interactions with biological molecules can provide insights into enzyme mechanisms and metabolic pathways.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential therapeutic uses. Research into its biological activity could lead to the development of new drugs or treatments.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. Its unique chemical properties make it valuable in the production of various consumer products.
Mechanism of Action
The mechanism of action of 3-methyl-1-(2-methylphenyl)butan-1-one depends on its specific application In chemical reactions, the carbonyl group plays a crucial role in nucleophilic addition and substitution reactions
In biological systems, the compound’s interactions with enzymes and receptors can influence metabolic pathways and cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
3-Methyl-1-phenyl-1-butanone: Similar structure but lacks the methyl group on the aromatic ring.
1-Phenyl-3-methyl-1-butanone: Another structural isomer with a different arrangement of the methyl and phenyl groups.
Isovalerophenone: A related ketone with a similar carbon skeleton but different substituents.
Uniqueness: 3-Methyl-1-(2-methylphenyl)butan-1-one is unique due to the presence of both a methyl group on the aromatic ring and a butanone moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific synthetic and industrial applications.
Properties
IUPAC Name |
3-methyl-1-(2-methylphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHBKNYNOYNTDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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